2-chloro-N-methylbenzenesulfonamide

Description

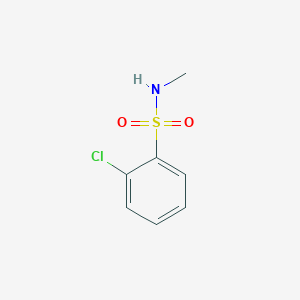

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFAUZAAZLLTSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429165 | |

| Record name | 2-chloro-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17260-67-2 | |

| Record name | 2-chloro-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-chloro-N-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-methylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class, a group of compounds with significant importance in medicinal chemistry and material science. This technical guide provides a comprehensive overview of its chemical properties, drawing upon available data and analogous information from structurally related compounds. Due to the limited publicly available data for this specific molecule, some properties are inferred from well-characterized related compounds. This document aims to serve as a valuable resource for researchers and professionals engaged in the study and application of benzenesulfonamide derivatives.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-chlorobenzenesulfonamide[1] | N-methylbenzenesulfonamide[2] |

| CAS Number | 17260-67-2[3][4] | 6961-82-6 | 5183-78-8 |

| Molecular Formula | C₇H₈ClNO₂S[3][4] | C₆H₆ClNO₂S | C₇H₉NO₂S |

| Molecular Weight | 205.66 g/mol [3] | 191.64 g/mol | 171.22 g/mol |

| Melting Point | Not available | 189-193 °C | 31 °C |

| Boiling Point | Not available | Not available | 165-170 °C (at 30 Torr) |

| Solubility | Not available | Not available | Soluble in water |

| Purity | >95%[4] | 98% | Not specified |

Spectroscopic Properties

Detailed spectroscopic data for this compound are not available. However, the expected spectral characteristics can be inferred from the known properties of its constituent functional groups.

Table 2: Expected Spectroscopic Characteristics

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons (multiplet, ~7.5-8.0 ppm), N-H proton (singlet, variable shift), and N-methyl protons (singlet, ~2.5-3.0 ppm). |

| ¹³C NMR | Aromatic carbons (~125-140 ppm) and N-methyl carbon (~30-35 ppm). |

| IR Spectroscopy | N-H stretch (~3300 cm⁻¹), C-H aromatic stretch (~3100-3000 cm⁻¹), C-H aliphatic stretch (~3000-2850 cm⁻¹), C=C aromatic stretch (~1600-1450 cm⁻¹), and S=O stretch (asymmetric and symmetric, ~1350 and ~1160 cm⁻¹).[5] |

| Mass Spectrometry | Molecular ion peak (M⁺) is expected. Common fragmentation patterns for arylsulfonamides include the loss of SO₂ (64 Da). The presence of a chlorine atom would result in a characteristic M+2 isotopic pattern in a roughly 3:1 ratio.[6] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, a general and reliable method can be adapted from the synthesis of analogous N-alkyl and N-acyl benzenesulfonamides.[7][8][9]

Proposed Synthesis of this compound

This protocol is based on the reaction of 2-chlorobenzenesulfonyl chloride with methylamine.

Materials:

-

2-chlorobenzenesulfonyl chloride

-

Methylamine (e.g., 40% solution in water or as a gas)

-

An inert organic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)

-

A base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (for workup)

-

Deionized water

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-chlorobenzenesulfonyl chloride in an appropriate volume of an inert organic solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath.

-

Amine Addition: Slowly add a stoichiometric equivalent of methylamine solution to the stirred, cooled solution of the sulfonyl chloride. If using methylamine gas, it can be bubbled through the solution. To neutralize the HCl byproduct, a base such as triethylamine can be added to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and by determining its melting point.

Diagrams

Logical Relationship of Related Compounds

The following diagram illustrates the structural relationships between this compound and the related compounds for which data has been presented. This visualization helps in understanding the basis for the inferred properties of the target compound.

Caption: Structural relationships of the target compound.

Experimental Workflow for Synthesis

The diagram below outlines the general workflow for the proposed synthesis of this compound.

Caption: Proposed synthesis workflow.

Safety Information

Specific safety data for this compound is not available. The safety precautions for the closely related 2-chlorobenzenesulfonamide should be considered. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide consolidates the available chemical information for this compound. While specific quantitative data for this compound remains elusive in the reviewed literature, a reasonable approximation of its properties and a reliable synthetic protocol can be derived from the analysis of structurally related compounds. The provided information, tables, and diagrams are intended to facilitate further research and development involving this and other benzenesulfonamide derivatives. It is strongly recommended that any synthesis and handling of this compound be conducted with appropriate safety measures and that the final product be thoroughly characterized to confirm its identity and purity.

References

- 1. 2-Chlorobenzenesulfonamide 98 6961-82-6 [sigmaaldrich.com]

- 2. N-METHYLBENZENESULFONAMIDE CAS#: 5183-78-8 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. keyorganics.net [keyorganics.net]

- 5. znaturforsch.com [znaturforsch.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Chloro-N-(2-chlorobenzoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]

- 9. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-chloro-N-methylbenzenesulfonamide (CAS: 17260-67-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloro-N-methylbenzenesulfonamide, a member of the versatile benzenesulfonamide class of compounds. While specific research on this particular molecule is limited in publicly available literature, this document extrapolates from well-established chemical principles and the extensive research on structurally related benzenesulfonamide derivatives to provide a detailed resource for researchers. This guide covers its chemical and physical properties, a proposed synthesis protocol, expected spectroscopic characteristics, and potential biological applications, including hypothetical experimental protocols.

Core Compound Information

This compound is a halogenated aromatic sulfonamide. The presence of the sulfonamide functional group is a key feature in many pharmacologically active molecules.[1][2] The 2-chloro substitution on the benzene ring is expected to influence its electronic properties and steric interactions with biological targets.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 17260-67-2 | [3][4] |

| Molecular Formula | C₇H₈ClNO₂S | [3] |

| Molecular Weight | 205.66 g/mol | [5] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Chloro-N-methylbenzenesulphonamide | [3] |

| Melting Point | 94-96 °C | [Supplier Data] |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | - |

Synthesis and Characterization

A standard and reliable method for the synthesis of N-substituted benzenesulfonamides involves the reaction of the corresponding benzenesulfonyl chloride with an appropriate amine.[6][7]

Proposed Experimental Protocol for Synthesis

This protocol describes a likely method for the laboratory-scale synthesis of this compound from 2-chlorobenzenesulfonyl chloride and methylamine.

Materials:

-

2-chlorobenzenesulfonyl chloride

-

Methylamine (e.g., 40% solution in water or as a gas)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine or pyridine (as a base)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-chlorobenzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Base and Amine: Add triethylamine (1.2 equivalents) to the cooled solution. Slowly add methylamine (1.2 equivalents) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding 1 M hydrochloric acid. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics for this compound based on data from analogous compounds.[8][9]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (4H) in the range of 7.5-8.0 ppm. A singlet or doublet for the N-H proton (if present and not exchanged) around 5-6 ppm. A singlet for the N-methyl protons (3H) around 2.5-3.0 ppm. |

| ¹³C NMR | Aromatic carbons in the range of 120-140 ppm. The carbon of the N-methyl group will appear upfield, around 30-40 ppm. |

| IR Spectroscopy | Characteristic S=O stretching vibrations around 1350-1300 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric). N-H stretching vibration (if protonated) around 3300-3200 cm⁻¹. C-Cl stretching vibration in the fingerprint region. |

| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the molecular weight (205.66 g/mol ) and a characteristic isotopic pattern due to the presence of chlorine. |

Potential Biological Activity and Applications

Benzenesulfonamide derivatives are a well-established class of pharmacophores with a wide range of biological activities.[1][2] These activities often stem from their ability to inhibit various enzymes, particularly metalloenzymes.

Enzyme Inhibition

A primary mode of action for many benzenesulfonamides is the inhibition of carbonic anhydrases (CAs).[10] The sulfonamide moiety can coordinate to the zinc ion in the active site of these enzymes. Various isoforms of carbonic anhydrase are implicated in diseases such as glaucoma, epilepsy, and cancer. It is plausible that this compound could exhibit inhibitory activity against one or more CA isoforms.

Other enzymes that are targeted by sulfonamide-containing molecules include kinases, proteases, and synthases. The specific substitution pattern on the benzene ring and the N-substituent will determine the target specificity and potency.

Anticancer Potential

Given that many benzenesulfonamide derivatives show anticancer properties, often through the inhibition of tumor-associated carbonic anhydrase isoforms like CA IX and CA XII, this compound could be investigated as a potential anticancer agent.[11]

Other Therapeutic Areas

Benzenesulfonamides have also been developed as antibacterial, anti-inflammatory, and antiviral agents.[2] The specific biological profile of this compound would need to be determined through systematic screening.

Hypothetical Experimental Protocols for Biological Evaluation

The following are generalized protocols that could be adapted to investigate the biological activity of this compound.

Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the inhibition of carbonic anhydrase activity.

Materials:

-

Purified human carbonic anhydrase isoform (e.g., CA II or CA IX)

-

Tris buffer

-

p-Nitrophenyl acetate (pNPA) as the substrate

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions.

-

Assay: In a 96-well plate, add the Tris buffer, the enzyme solution, and the test compound at various concentrations.

-

Initiate Reaction: Add the substrate pNPA to each well to start the reaction.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 400 nm) over time. The rate of p-nitrophenol production is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Potential Signaling Pathway Involvement

Given the potential for carbonic anhydrase inhibition, this compound could indirectly influence signaling pathways that are sensitive to changes in pH and ion transport. For example, the inhibition of tumor-associated CA IX can disrupt the regulation of intracellular and extracellular pH, which in turn can affect the activity of various signaling proteins and metabolic pathways involved in cancer cell proliferation and survival.

Safety and Handling

Conclusion

This compound is a compound of interest within the broader, pharmacologically significant class of benzenesulfonamides. Although specific experimental data for this molecule is sparse, this guide provides a robust theoretical framework for its synthesis, characterization, and potential biological evaluation. The information presented herein, derived from established chemical principles and data on analogous compounds, is intended to serve as a valuable starting point for researchers and drug development professionals exploring the potential of this and related molecules. Further experimental validation is necessary to fully elucidate the chemical and biological properties of this compound.

References

- 1. N-(2-Chlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-N-(4-methylbenzoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzenesulfonamide [webbook.nist.gov]

- 4. 2-Chlorobenzamide(609-66-5) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Chloro-N-(2-methylbenzoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Chlorobenzenesulfonamide 98 6961-82-6 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. 2-Chlorobenzenesulfonamide [webbook.nist.gov]

- 12. rsc.org [rsc.org]

- 13. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to 2-Chloro-N-methylbenzenesulfonamide: Molecular Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of 2-chloro-N-methylbenzenesulfonamide. The information is curated for professionals in the fields of chemical research and drug development, with a focus on delivering precise data and detailed experimental context.

Molecular Structure and Properties

This compound is a chemical compound with the molecular formula C₇H₈ClNO₂S and a molecular weight of 205.66 g/mol . Its structure consists of a benzene ring substituted with a chlorine atom at the ortho position and a sulfonamide group. The nitrogen atom of the sulfonamide is further substituted with a methyl group.

Spectroscopic Data (Predicted)

The following tables summarize the predicted quantitative data for this compound based on the analysis of similar chemical structures.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.8 - 8.2 | Multiplet |

| Aromatic CH | 7.4 - 7.7 | Multiplet |

| NH-CH₃ | ~2.6 - 2.8 | Doublet (due to coupling with NH) |

| SO₂NH | ~5.0 - 6.0 | Quartet (due to coupling with CH₃) |

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-SO₂ | ~138 - 140 |

| C-Cl | ~132 - 134 |

| Aromatic CH | ~127 - 132 |

| Aromatic CH | ~125 - 129 |

| N-CH₃ | ~29 - 31 |

Table 3: Predicted FT-IR Absorption Peaks

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3300 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| S=O Stretch (Asymmetric) | 1330 - 1360 | Strong |

| S=O Stretch (Symmetric) | 1150 - 1180 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1100 - 1300 | Medium |

| C-Cl Stretch | 750 - 800 | Strong |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion |

| 205/207 | [M]⁺ (Molecular ion) |

| 141 | [M - SO₂]⁺ |

| 111 | [C₆H₄Cl]⁺ |

| 91 | [SO₂NHCH₃]⁺ |

| 77 | [C₆H₅]⁺ |

Synthesis

The synthesis of this compound typically proceeds via the reaction of 2-chlorobenzenesulfonyl chloride with methylamine. This is a standard method for the formation of N-substituted sulfonamides.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Chlorobenzenesulfonyl chloride

-

Methylamine (e.g., 40% solution in water or as a gas)

-

Anhydrous diethyl ether or dichloromethane

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (1 M)

Procedure:

-

Dissolve 2-chlorobenzenesulfonyl chloride (1 equivalent) in a suitable anhydrous solvent such as diethyl ether or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add methylamine (2-2.5 equivalents) to the stirred solution. If using an aqueous solution of methylamine, add it dropwise. If using methylamine gas, bubble it through the solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M hydrochloric acid, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Biological Activity and Potential Applications

Benzenesulfonamide derivatives are a well-established class of compounds with a wide array of biological activities.[1][2] While specific studies on this compound are limited, its structural motifs suggest potential applications in several therapeutic areas.

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a classic pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes, including pH regulation and CO₂ transport.[3][4] Inhibition of specific CA isoforms has been a successful strategy for the treatment of glaucoma, epilepsy, and certain types of cancer.[5][6] It is plausible that this compound could exhibit inhibitory activity against one or more CA isoforms.

Anticancer Activity

Numerous benzenesulfonamide derivatives have been investigated for their potential as anticancer agents.[7][8] Their mechanisms of action are diverse and can include the inhibition of enzymes crucial for tumor growth, induction of apoptosis, and cell cycle arrest.[9] The presence of the chlorinated benzene ring in this compound may contribute to its cytotoxic potential against cancer cell lines.

Antimicrobial Activity

Sulfonamides were among the first synthetic antimicrobial agents and continue to be a source of inspiration for the development of new antibiotics.[10][11] They typically act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The structural features of this compound suggest it could be explored for its antibacterial or antifungal properties.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Molecular Structure

Synthetic Workflow

Potential Biological Activities

References

- 1. Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] N-Substituted N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines--Antibacterial, Cytotoxic Activities and Some Structure-Activity Relationships. | Semantic Scholar [semanticscholar.org]

- 3. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

Unraveling the Pharmacological Intricacies of Benzenesulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the foundation of a wide array of therapeutic agents. Its chemical versatility, particularly the ability of the sulfonamide group to act as a potent zinc-binding moiety, has enabled the development of drugs targeting a diverse range of enzymes and receptors. This guide provides an in-depth exploration of the potential mechanisms of action for benzenesulfonamide derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanism: Enzyme Inhibition

A primary mechanism through which benzenesulfonamide derivatives exert their therapeutic effects is via enzyme inhibition. The sulfonamide group is a key pharmacophore that can interact with the active sites of various enzymes, leading to modulation of their activity.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Dysregulation of CA activity is implicated in several diseases, making them a key target for drug development. Benzenesulfonamide derivatives are potent inhibitors of various CA isoforms.[1][2]

Therapeutic Implications:

-

Anticancer Activity: Tumor-associated isoforms like CA IX and CA XII are crucial for the survival and proliferation of hypoxic tumor cells.[3] Inhibition of these isoforms by benzenesulfonamide derivatives is a key strategy in developing novel anticancer agents.[1][2] Several derivatives exhibit potent, low-nanomolar inhibition of CA IX.[1]

-

Anticonvulsant Activity: Certain CA inhibitors, such as acetazolamide and zonisamide, are used clinically to treat epilepsy.[1][4] This effect is linked to the inhibition of brain-specific isoforms like hCA II and hCA VII, which leads to the stabilization of neuronal membranes.[1][4]

-

Antimicrobial Activity: CAs in pathogens like Vibrio cholerae are essential for their virulence.[5][6] Benzenesulfonamide derivatives have been shown to be potent inhibitors of these bacterial CAs, suggesting a potential avenue for new antibacterial therapies.[5][6]

Other Enzyme Inhibition

Benzenesulfonamide derivatives have demonstrated inhibitory activity against a range of other enzymes:

-

Acetylcholinesterase (AChE), α-Glycosidase, and Glutathione S-transferase (GST): Certain derivatives have shown potent inhibition of these enzymes, suggesting potential applications in neurodegenerative diseases, diabetes, and detoxification processes.[7]

-

Kinase Inhibition: The Tropomyosin receptor kinase A (TrkA) is a potential target for glioblastoma treatment.[8] Specific benzenesulfonamide analogs have been identified as kinase inhibitors with promising anticancer properties by interacting with the TrkA signaling pathway.[8]

-

Cyclooxygenase (COX) Inhibition: Some pyrazoline benzenesulfonamide derivatives function as selective COX-2 inhibitors, providing anti-inflammatory and analgesic effects.[2]

Anticancer Mechanisms

Beyond CA inhibition, benzenesulfonamide derivatives employ multiple mechanisms to combat cancer.

Induction of Apoptosis and Cell Cycle Arrest

Several studies have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines, including lung, breast, cervical, and colon cancer.[2] For instance, certain derivatives have been shown to significantly increase the percentage of apoptotic cells in triple-negative breast cancer cell lines.[9]

Inhibition of Signaling Pathways

-

JAK1-STAT1/3 Pathway: Novel benzenesulfonamide derivatives have demonstrated the ability to inhibit the JAK1-STAT1/3 pathway, which is crucial for the expression of proteins involved in liver fibrosis, a condition that can progress to liver cancer.[10]

-

STAT3 Pathway: Persistent activation of STAT3 is linked to cancer development.[11] Specifically designed benzenesulfonamide derivatives have been shown to selectively inhibit STAT3 phosphorylation and its DNA binding activity, leading to suppressed tumor growth.[11]

-

Oxidative Phosphorylation (OXPHOS): Some benzene-1,4-disulfonamides act as potent inhibitors of OXPHOS Complex I, a critical component of cellular energy production that some cancer cells are highly dependent on.[12]

Antimicrobial and Anti-inflammatory Activity

Benzenesulfonamide derivatives exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi.[13][14] The exact mechanism is not always fully elucidated but can involve the inhibition of essential microbial enzymes.[5]

Their anti-inflammatory properties are often linked to the inhibition of enzymes like COX-2.[2] Some derivatives have shown potent in vivo anti-inflammatory activity, for instance, by inhibiting carrageenan-induced rat paw edema.[13][14]

Quantitative Data Summary

The following tables summarize the inhibitory activities of various benzenesulfonamide derivatives against different enzyme targets.

Table 1: Inhibition of Carbonic Anhydrase Isoforms

| Compound | Target Isoform | Inhibition Constant (KI or IC50) | Reference |

| Cyclic urea 9c | VchαCA | KI = 4.7 nM | [5][6] |

| Thiazolone 4e | hCA IX | IC50 = 10.93 nM | [9] |

| Thiazolone 4g | hCA IX | IC50 = 25.06 nM | [9] |

| Thiazolone 4h | hCA IX | IC50 = 15.71 nM | [9] |

| Various Derivatives | hCA II, hCA VII | Low to medium nanomolar | [4] |

| Sulfonamides 4 & 5 | hCA IX | KI = 1.5 - 38.9 nM | [3] |

| Sulfonamides 4 & 5 | hCA XII | KI = 0.8 - 12.4 nM | [3] |

Table 2: Inhibition of Other Enzymes

| Compound Series | Target Enzyme | Inhibition Constant (KI) | Reference |

| 10 and 10i series | Acetylcholinesterase (AChE) | 2.26 ± 0.45 – 3.57 ± 0.97 µM | [7] |

| 10 and 10i series | α-Glycosidase (α-GLY) | 95.73 ± 13.67 – 102.45 ± 11.72 µM | [7] |

| Various series | Glutathione S-transferase (GST) | 22.76 ± 1.23 – 49.29 ± 4.49 µM | [7] |

Table 3: Anticancer Activity

| Compound | Cell Line | IC50 | Reference |

| AL106 | U87 (Glioblastoma) | 58.6 µM | [8] |

| Thiazolone 4e | MDA-MB-231 (Breast) | 3.58 µM | [9] |

| Thiazolone 4e | MCF-7 (Breast) | 4.58 µM | [9] |

| Thiazolone 4g | MDA-MB-231 (Breast) | 5.54 µM | [9] |

| Thiazolone 4g | MCF-7 (Breast) | 2.55 µM | [9] |

Table 4: Antimicrobial Activity

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

| 4d | E. coli | 6.72 mg/mL | [13][14] |

| 4h | S. aureus | 6.63 mg/mL | [13][14] |

| 4a | P. aeruginosa | 6.67 mg/mL | [13][14] |

| 4a | S. typhi | 6.45 mg/mL | [13][14] |

| 4f | B. subtilis | 6.63 mg/mL | [13][14] |

| 4e | C. albicans | 6.63 mg/mL | [13][14] |

| 4h | C. albicans | 6.63 mg/mL | [13][14] |

| 4e | A. niger | 6.28 mg/mL | [13][14] |

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This method measures the inhibition of CA-catalyzed CO₂ hydration.

-

Enzyme and Inhibitor Preparation: A solution of the purified CA isoform is prepared in a suitable buffer (e.g., Tris-HCl). The benzenesulfonamide inhibitor is dissolved in a solvent like DMSO and then diluted to various concentrations.

-

Assay Procedure: The assay is performed using a stopped-flow instrument. One syringe contains the enzyme solution, and the other contains a CO₂-saturated buffer solution with a pH indicator (e.g., phenol red).

-

Measurement: The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the pH decreases due to proton production from CO₂ hydration.

-

Data Analysis: The initial rates of the reaction are determined in the presence and absence of the inhibitor. The IC₅₀ or Kᵢ values are then calculated by fitting the data to appropriate inhibition models.[5][6]

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the benzenesulfonamide derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Incubation: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This is a standard animal model to evaluate the anti-inflammatory activity of compounds.

-

Animal Grouping: Rats are divided into control and treatment groups.

-

Compound Administration: The benzenesulfonamide derivative or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally to the treatment groups. The control group receives the vehicle.

-

Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, and 3 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each treatment group compared to the control group.[13][14]

Conclusion

Benzenesulfonamide derivatives represent a highly versatile class of compounds with a multitude of potential mechanisms of action. Their ability to inhibit key enzymes like carbonic anhydrases and kinases, modulate critical signaling pathways involved in cancer progression, and exhibit broad antimicrobial and anti-inflammatory effects underscores their continued importance in drug discovery and development. Further research into the structure-activity relationships and optimization of these derivatives holds significant promise for the development of novel and effective therapeutic agents for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. dovepress.com [dovepress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 10. Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 14. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data for N-substituted benzenesulfonamides

A Comprehensive Technical Guide to the Spectroscopic Data of N-Substituted Benzenesulfonamides

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic properties of N-substituted benzenesulfonamides is crucial for the synthesis, characterization, and application of these versatile compounds. This guide provides an in-depth overview of their spectroscopic data, including detailed experimental protocols and visual representations of key processes.

Introduction to N-Substituted Benzenesulfonamides

N-substituted benzenesulfonamides are a class of organic compounds characterized by a benzenesulfonyl group attached to a nitrogen atom, which is further substituted with various alkyl or aryl groups. This structural motif is a key pharmacophore in a wide array of therapeutic agents, exhibiting antibacterial, anticancer, anti-inflammatory, and antiviral activities. The precise characterization of these molecules is paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor.

Spectroscopic Data of N-Substituted Benzenesulfonamides

The following tables summarize the characteristic spectroscopic data for a selection of N-substituted benzenesulfonamides, providing a comparative overview for researchers.

¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of N-substituted benzenesulfonamides. The chemical shifts (δ) of the protons are influenced by their chemical environment, providing valuable information about the substitution pattern on both the benzene ring and the nitrogen atom.

| Compound | Solvent | Ar-H (ppm) | N-H (ppm) | Other Protons (ppm) |

| Benzenesulfonamide[1] | DMSO-d₆ | 7.85-7.83, 7.60-7.54 | 7.37 (s) | - |

| N-Phenylbenzenesulfonamide | CDCl₃ | 7.90-7.88, 7.56-7.46, 7.36-7.16 | 7.10 (s) | - |

| N-Methyl-N-phenylbenzenesulfonamide[2] | - | - | - | - |

| N-n-Butylbenzenesulfonamide[3] | - | - | - | - |

| 4-Methyl-N-(pyridin-2-yl)benzenesulfonamide[4] | DMSO-d₆ | 8.05 (d), 7.82 (d), 7.38 (d), 7.05 (d) | 11.03 (s) | 2.29 (s, CH₃) |

¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule.

| Compound | Solvent | Ar-C (ppm) | Other Carbons (ppm) |

| Benzenesulfonamide | DMSO-d₆ | 143.9, 132.5, 129.2, 126.3 | - |

| N-Phenylbenzenesulfonamide | CDCl₃ | 142.8, 138.2, 133.0, 129.2, 129.0, 127.1, 125.2, 121.5 | - |

| 4-Methyl-N-(pyridin-2-yl)benzenesulfonamide[4] | DMSO-d₆ | 157.8, 142.9, 139.5, 138.2, 129.8, 126.1, 118.9, 112.4 | 21.4 (CH₃) |

Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for N-substituted benzenesulfonamides are detailed below.

| Compound | Sample Phase | ν(N-H) (cm⁻¹) | ν(S=O) asymmetric (cm⁻¹) | ν(S=O) symmetric (cm⁻¹) | ν(S-N) (cm⁻¹) |

| Benzenesulfonamide[5] | KBr Pellet | 3330, 3250 | 1330 | 1160 | 910 |

| N-Aryl Benzenesulfonamides[6] | Solid State | 3390–3323 | 1344–1317 | 1187–1147 | 924–906 |

| (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide[7] | - | - | 1358-1130 | - | 935-875 |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and structure. A common fragmentation pathway for aromatic sulfonamides involves the elimination of sulfur dioxide (SO₂).[8] The fragmentation of N-phenyl benzenesulfonamides can result in the formation of an anilide anion (m/z 92) and a carbazolide anion (m/z 166) after the initial SO₂ loss.[9][10][11]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of N-substituted benzenesulfonamides.

General Synthesis of N-Substituted Benzenesulfonamides

A common method for the synthesis of N-substituted benzenesulfonamides involves the reaction of a benzenesulfonyl chloride with a primary or secondary amine in the presence of a base.

Materials:

-

Benzenesulfonyl chloride or a substituted derivative

-

Appropriate primary or secondary amine

-

Pyridine or triethylamine (as a base)

-

Dichloromethane or other suitable solvent

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)

Procedure:

-

Dissolve the amine in the chosen solvent and cool the solution in an ice bath.

-

Add the base (e.g., pyridine) to the solution.

-

Slowly add a solution of the benzenesulfonyl chloride in the same solvent to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours to overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl to remove excess base.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified N-substituted benzenesulfonamide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Process the spectra to determine chemical shifts (δ in ppm), coupling constants (J in Hz), and integration values.

Infrared (IR) Spectroscopy:

-

For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Alternatively, for both solid and liquid samples, the attenuated total reflectance (ATR) technique can be used.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the N-H, S=O, and S-N functional groups.

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI).

-

Acquire the mass spectrum to determine the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to study its fragmentation pattern.

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate the general synthesis and characterization workflow for N-substituted benzenesulfonamides.

Caption: General workflow for the synthesis of N-substituted benzenesulfonamides.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzenesulfonamide, N-methyl-N-phenyl- [webbook.nist.gov]

- 3. N-n-Butyl benzene sulfonamide(3622-84-2) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. znaturforsch.com [znaturforsch.com]

- 7. researchgate.net [researchgate.net]

- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the NMR Spectral Analysis of 2-chloro-N-methylbenzenesulfonamide

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) spectral analysis of 2-chloro-N-methylbenzenesulfonamide. Due to the absence of publicly available experimental spectra for this specific molecule, this document outlines the predicted ¹H and ¹³C NMR spectral data based on established chemical shift principles and provides detailed, standardized protocols for data acquisition and analysis.

Molecular Structure and Predicted NMR Spectra

The initial step in any spectral analysis is to understand the molecule's structure and predict the expected signals. The structure of this compound is presented below, with atoms numbered for clear spectral assignment.

Navigating the Vibrational Landscape: An In-depth Technical Guide to the Infrared Spectroscopy of 2-chloro-N-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-chloro-N-methylbenzenesulfonamide. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this document focuses on the predicted vibrational frequencies based on the analysis of its functional groups. Furthermore, it outlines a detailed, standardized experimental protocol for obtaining and analyzing the IR spectrum of a solid sample such as this compound. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development.

Predicted Infrared Absorption Data

The following table summarizes the predicted characteristic infrared absorption frequencies for this compound. These predictions are derived from the known vibrational modes of its constituent functional groups: the substituted benzene ring, the sulfonamide group (-SO₂NH-), and the N-methyl group.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3300 - 3200 | Medium | N-H Stretch | Sulfonamide |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Benzene Ring |

| 2980 - 2850 | Medium-Weak | Aliphatic C-H Stretch | N-Methyl Group |

| 1600 - 1585 | Medium-Weak | C=C Stretch | Benzene Ring |

| 1500 - 1400 | Medium | C=C Stretch | Benzene Ring |

| 1470 - 1430 | Medium | C-H Bend (Asymmetric) | N-Methyl Group |

| 1370 - 1330 | Strong | S=O Asymmetric Stretch | Sulfonamide |

| 1180 - 1160 | Strong | S=O Symmetric Stretch | Sulfonamide |

| 1100 - 1000 | Medium-Strong | In-plane C-H Bending | Benzene Ring |

| 900 - 675 | Strong | Out-of-plane C-H Bending | Benzene Ring |

| 800 - 600 | Medium-Strong | C-Cl Stretch | Chloro-substituted Benzene |

| 770 - 730 | Strong | C-S Stretch | Aryl Sulfonamide |

Experimental Protocol for Infrared Spectroscopy

This section details a standard methodology for acquiring the Fourier-Transform Infrared (FT-IR) spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet technique.

1. Sample Preparation (KBr Pellet Method)

-

Materials: this compound (1-2 mg), spectroscopic grade potassium bromide (KBr) (150-200 mg), agate mortar and pestle, hydraulic press with pellet-forming die, spatula.

-

Procedure:

-

Gently grind the KBr in the agate mortar to a fine, uniform powder. This step is crucial to minimize scattering of the infrared radiation.

-

Add the this compound sample to the KBr powder in an approximate 1:100 ratio (sample:KBr).

-

Thoroughly mix and grind the sample and KBr together for several minutes to ensure a homogeneous mixture.

-

Transfer a portion of the mixture to the pellet-forming die.

-

Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

2. Instrumentation and Data Acquisition

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

-

Apodization Function: Happ-Genzel

-

-

Procedure:

-

Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum using the specified parameters.

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

3. Data Analysis

-

Peak Identification: Identify the major absorption bands in the spectrum.

-

Functional Group Assignment: Correlate the observed peak positions (in cm⁻¹) to the characteristic vibrational frequencies of the functional groups present in this compound as outlined in the data table above.

-

Structural Confirmation: The presence of key peaks, such as the N-H stretch, the strong S=O stretches, and the aromatic C-H and C=C vibrations, will help to confirm the chemical structure of the compound. The fingerprint region (below 1500 cm⁻¹) provides a unique pattern that can be used for identification by comparison with a reference spectrum if one becomes available.

Experimental and Analytical Workflow

The following diagram illustrates the logical flow of the experimental and data analysis process for the IR spectroscopy of this compound.

Caption: Workflow for FT-IR analysis of this compound.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-chloro-N-methylbenzenesulfonamide

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to an in-depth technical guide detailing the mass spectrometry fragmentation of 2-chloro-N-methylbenzenesulfonamide. This comprehensive whitepaper provides a foundational understanding of the molecule's behavior under mass spectrometric analysis, crucial for its identification and structural elucidation in complex research and development settings.

This guide offers a detailed examination of the fragmentation pathways of this compound, supported by a thorough review of existing literature on aromatic sulfonamides. A key characteristic of this compound's fragmentation is the neutral loss of sulfur dioxide (SO₂), a pathway significantly influenced by the presence of the electron-withdrawing chlorine atom at the ortho position.

The document presents a proposed fragmentation scheme, outlining the generation of key fragment ions. Quantitative data, based on analogous compounds and established fragmentation principles, are summarized in structured tables for clear comparison. Furthermore, this guide provides detailed experimental protocols for the analysis of this compound by electrospray ionization mass spectrometry (ESI-MS), offering a practical resource for laboratory application.

Core Fragmentation Pathways

Under electrospray ionization (ESI) in positive ion mode, this compound (molecular weight: 205.66 g/mol ) is expected to protonate to form the molecular ion [M+H]⁺ at m/z 206. The subsequent fragmentation is primarily driven by the lability of the sulfonamide group and the influence of the aromatic chlorine substituent.

One of the most significant fragmentation routes involves the rearrangement-induced elimination of sulfur dioxide (SO₂) . This process is a characteristic fragmentation pathway for many aromatic sulfonamides and is particularly favored by the presence of an electron-withdrawing group, such as chlorine, on the aromatic ring[1]. The proposed mechanism involves the migration of the N-methylamino group to the ipso-carbon of the benzene ring, followed by the expulsion of a neutral SO₂ molecule (64 Da).

Another primary fragmentation pathway is the cleavage of the sulfur-nitrogen (S-N) bond , leading to the formation of the 2-chlorobenzenesulfonyl cation. Further fragmentation can occur through the loss of the methyl group or cleavage of the aromatic ring.

Quantitative Fragmentation Data

| m/z | Proposed Ion Structure | Proposed Fragmentation Pathway |

| 206 | [C₇H₈ClNO₂S + H]⁺ | Protonated molecular ion |

| 142 | [C₇H₈ClN]⁺ | [M+H]⁺ - SO₂ |

| 175 | [C₆H₄ClSO₂]⁺ | Cleavage of the S-N bond |

| 111 | [C₆H₄Cl]⁺ | [C₆H₄ClSO₂]⁺ - SO₂ |

| 91 | [C₆H₅N]⁺ | Rearrangement and loss of HCl from [C₇H₈ClN]⁺ |

Visualizing the Fragmentation

The logical flow of the primary fragmentation pathways of this compound can be visualized as follows:

Experimental Protocols

The following section details a representative experimental protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization.

1. Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with a mixture of methanol and water (50:50, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Sample Matrix: For analysis in complex matrices (e.g., plasma, tissue homogenate), perform a protein precipitation step by adding three volumes of cold acetonitrile to one volume of the sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted for analysis.

2. Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% B to 90% B over 10 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

3. Mass Spectrometry (MS)

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 800 L/hr (Nitrogen).

-

Cone Gas Flow: 50 L/hr (Nitrogen).

-

Collision Gas: Argon.

-

Data Acquisition: Full scan mode (m/z 50-300) to identify the precursor ion and product ion scan mode for fragmentation analysis. For targeted analysis, Selected Reaction Monitoring (SRM) can be employed.

The experimental workflow can be visualized as follows:

This technical guide serves as a valuable resource for scientists and researchers, providing the necessary theoretical and practical information for the mass spectrometric analysis of this compound. The detailed fragmentation pathways, quantitative data, and experimental protocols will aid in the accurate identification and characterization of this compound in various scientific applications.

References

The Discovery and Therapeutic Potential of Chlorobenzenesulfonamides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of chlorobenzenesulfonamides from their roots in the dye industry to their significant role in modern medicine is a testament to the intricate process of drug discovery. This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological activity of chlorobenzenesulfonamides. It delves into the historical context of sulfonamide development, provides detailed experimental protocols for the synthesis of key compounds, and presents quantitative data on their antibacterial and anticancer properties. Furthermore, this guide visualizes the key signaling pathways through which these compounds exert their therapeutic effects, offering a valuable resource for researchers and professionals in the field of drug development.

A Legacy of Discovery: From Dyes to Drugs

The story of chlorobenzenesulfonamides is intrinsically linked to the pioneering era of chemotherapy and the discovery of the first "sulfa drugs." In the early 20th century, the prevailing theory, championed by Paul Ehrlich, was that synthetic dyes could selectively target and kill pathogens without harming the host. This concept laid the groundwork for a systematic search for antimicrobial agents.

A pivotal breakthrough came in the 1930s at the Bayer laboratories of IG Farben in Germany. A research team led by Gerhard Domagk was investigating the antibacterial properties of azo dyes.[1] In 1932, they discovered that a red dye named Prontosil rubrum showed remarkable efficacy against streptococcal infections in mice.[2] This discovery was so significant that it earned Domagk the 1939 Nobel Prize in Physiology or Medicine.[3]

However, the true active component of Prontosil was not the dye itself. In 1935, researchers at the Pasteur Institute in Paris, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, demonstrated that Prontosil was metabolized in the body to a simpler, colorless compound: sulfanilamide (para-aminobenzenesulfonamide).[1] This revelation was a turning point, as sulfanilamide had been first synthesized in 1908 and its patent had expired, making it widely accessible.[4] This led to a surge in research and the development of a vast array of sulfonamide derivatives, including the chlorobenzenesulfonamides, in an effort to enhance efficacy and reduce toxicity.[4] The introduction of these "sulfa drugs" marked the beginning of the antibiotic era and saved countless lives before the widespread availability of penicillin.[4][5]

The development of chlorinated benzenesulfonamide derivatives was a logical progression in optimizing the pharmacological properties of the sulfonamide scaffold. The introduction of a chlorine atom to the benzene ring offered a way to modulate the compound's electronic and lipophilic properties, potentially influencing its absorption, distribution, metabolism, excretion, and, most importantly, its biological activity.

Physicochemical Properties of Chlorobenzenesulfonamide Isomers

The position of the chlorine atom on the benzene ring significantly influences the physicochemical properties of chlorobenzenesulfonamides. These properties, in turn, affect their biological activity and pharmacokinetic profiles.

| Property | 2-Chlorobenzenesulfonamide | 3-Chlorobenzenesulfonamide | 4-Chlorobenzenesulfonamide |

| CAS Number | 6961-82-6 | 17260-71-8 | 98-64-6 |

| Molecular Formula | C₆H₆ClNO₂S | C₆H₆ClNO₂S | C₆H₆ClNO₂S |

| Molecular Weight | 191.64 g/mol | 191.64 g/mol | 191.64 g/mol |

| Melting Point | 189-193 °C | 148-150 °C | 144-148 °C |

| Appearance | Solid | Solid | Solid |

Synthesis of Chlorobenzenesulfonamides: Experimental Protocols

The synthesis of chlorobenzenesulfonamides typically involves a two-step process: the chlorosulfonation of chlorobenzene to form the corresponding chlorobenzenesulfonyl chloride, followed by amination to yield the final sulfonamide.

General Experimental Workflow

The overall workflow for the synthesis of chlorobenzenesulfonamides is depicted below.

Step 1: Chlorosulfonation of Chlorobenzene

This procedure yields a mixture of chlorobenzenesulfonyl chloride isomers.

Materials:

-

Chlorobenzene

-

Chlorosulfonic acid

-

1,2-Dichloroethane (solvent)

-

Sodium chloride (catalyst)

-

Ice water

Procedure:

-

In a reaction vessel equipped with a stirrer, dropping funnel, and thermometer, suspend sodium chloride (0.3 moles) in 1,2-dichloroethane (250 g).

-

Add chlorosulfonic acid (3.0 moles) to the suspension.

-

While maintaining the temperature at 55-60°C, add chlorobenzene (1.0 mole) dropwise over a period of 3 hours.[6]

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 5 hours.[6]

-

Cool the reaction mixture to room temperature and pour it into 1 liter of ice water with vigorous stirring.[6]

-

Separate the organic layer.

-

Wash the organic layer again with 1 liter of ice water.[6]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by distillation under reduced pressure to obtain a mixture of chlorobenzenesulfonyl chloride isomers.[6]

Note: The ratio of the isomers (ortho, meta, and para) can be influenced by the reaction conditions. The para isomer is typically the major product. The isomers can be separated by techniques such as fractional crystallization or chromatography.

Step 2: Amination of Chlorobenzenesulfonyl Chloride

This general procedure can be adapted for each of the separated isomers to produce the corresponding chlorobenzenesulfonamide. The following is a detailed protocol for the synthesis of 4-chlorobenzenesulfonamide from 4-chlorobenzenesulfonyl chloride.

Materials:

-

4-Chlorobenzenesulfonyl chloride

-

Aqueous ammonia solution (25-30%)

-

Water

-

Hydrochloric acid (for pH adjustment)

Procedure:

-

In a flask equipped with a stirrer, add 4-chlorobenzenesulfonyl chloride.

-

Slowly add a mixture of aqueous ammonia and water while stirring and maintaining the temperature at 30-35°C with cooling.[7]

-

After the addition is complete, stir the mixture for an additional 30 minutes.[7]

-

The precipitated 4-chlorobenzenesulfonamide is collected by filtration.

-

The crude product is washed with cold water.

-

The pH of the filtrate is adjusted to 5-6 with hydrochloric acid to precipitate any remaining product.[7]

-

The additional precipitate is collected, washed with water, and combined with the main product.

-

The final product is dried. Laboratory-scale reactions can achieve yields of 85-88% with a purity of ≥98%.[2]

Biological Activity and Therapeutic Potential

Chlorobenzenesulfonamides exhibit a broad spectrum of biological activities, with their antibacterial and anticancer properties being the most extensively studied.

Antibacterial Activity

The antibacterial action of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria. Folic acid is a vital cofactor for the synthesis of nucleic acids and certain amino acids.

Mechanism of Action: Inhibition of Dihydropteroate Synthase (DHPS)

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme catalyzes the condensation of dihydropteridine pyrophosphate with PABA to form dihydropteroate, a key step in the folate biosynthesis pathway.[1] By binding to the active site of DHPS, sulfonamides block the utilization of PABA, thereby halting folic acid synthesis and inhibiting bacterial growth and replication.[3] This mechanism is selectively toxic to bacteria as humans obtain folic acid from their diet and do not possess the DHPS enzyme.[3]

Antibacterial Spectrum and Efficacy:

While comprehensive comparative data for the parent chlorobenzenesulfonamide isomers is limited, numerous studies have demonstrated the antibacterial potential of their derivatives against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a common measure of antibacterial efficacy.

Table 2: Antibacterial Activity of Selected Chlorobenzenesulfonamide Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide derivatives (4-8) | Various strains | >500 | [8][9] |

| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide (1C) | E. coli | 50 | [10] |

| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide (1C) | B. licheniformis | 100 | [10] |

| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide (1C) | B. linens | 150 | [10] |

Note: The data presented is from different studies and direct comparison may not be appropriate.

Anticancer Activity

In recent years, chlorobenzenesulfonamides have emerged as a promising class of anticancer agents. Their mechanism of action in cancer is distinct from their antibacterial properties and often involves the inhibition of carbonic anhydrases.

Mechanism of Action: Inhibition of Carbonic Anhydrase IX (CAIX)

Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in many types of solid tumors and is often associated with tumor hypoxia (low oxygen levels).[1][5] Under hypoxic conditions, cancer cells switch to anaerobic glycolysis for energy production, leading to an accumulation of lactic acid and a decrease in extracellular pH (acidosis).[5] CAIX plays a crucial role in helping cancer cells adapt to this acidic microenvironment by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[1] This activity helps to maintain a relatively alkaline intracellular pH, which is essential for cancer cell survival, proliferation, and invasion.[11]

Chlorobenzenesulfonamides can act as potent inhibitors of CAIX. By binding to the active site of the enzyme, they block its catalytic activity, leading to an increase in intracellular acidity and ultimately, cancer cell death. Furthermore, the inhibition of CAIX can disrupt signaling pathways involved in cell adhesion, migration, and metastasis.[3]

Anticancer Efficacy:

Numerous studies have demonstrated the potent anticancer activity of chlorobenzenesulfonamide derivatives against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process, such as cell growth.

Table 3: Anticancer Activity of Selected Chlorobenzenesulfonamide Derivatives

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide (Derivative 5) | AGS (gastric adenocarcinoma) | < 1.0 | [9] |

| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide (Derivative 7) | HL-60 (acute promyelocytic leukemia) | < 1.57 | [9] |

| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide derivatives (4-8) | HeLa (cervical cancer), HL-60, AGS | 0.89 - 9.63 | [8] |

| Benzenesulfonamide-bearing imidazole derivative (Compound 23) | IGR39 (melanoma) | 27.8 ± 2.8 µM | |

| Benzenesulfonamide-bearing imidazole derivative (Compound 23) | MDA-MB-231 (triple-negative breast cancer) | 20.5 ± 3.6 µM |

Note: The data presented is from different studies and direct comparison may not be appropriate. µM to µg/mL conversion depends on the molecular weight of the specific compound.

Conclusion and Future Directions

The journey of chlorobenzenesulfonamides, from their serendipitous discovery as a byproduct of the dye industry to their current status as promising therapeutic agents, highlights the power of chemical modification and mechanistic understanding in drug development. Their dual action as both antibacterial and anticancer agents, operating through distinct and well-defined mechanisms, makes them a fascinating and versatile class of compounds.

The ability to inhibit bacterial dihydropteroate synthase provides a clear rationale for their continued exploration as antimicrobial agents, particularly in an era of growing antibiotic resistance. Further structure-activity relationship studies could lead to the development of new derivatives with enhanced potency and a broader spectrum of activity.

In the realm of oncology, the inhibition of carbonic anhydrase IX by chlorobenzenesulfonamides presents a targeted approach to combatting tumors, especially those thriving in hypoxic and acidic microenvironments. The development of isoform-selective inhibitors could minimize off-target effects and improve the therapeutic index.

Future research should focus on a number of key areas:

-

Synthesis of novel derivatives: The exploration of a wider range of substituents on both the benzene ring and the sulfonamide nitrogen could yield compounds with improved efficacy and selectivity.

-

Comprehensive biological evaluation: Systematic screening of new and existing chlorobenzenesulfonamides against a broad panel of bacterial strains and cancer cell lines is needed to fully elucidate their therapeutic potential.

-

In vivo studies: Promising candidates identified in vitro should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Combination therapies: Investigating the synergistic effects of chlorobenzenesulfonamides with existing antibiotics or anticancer drugs could lead to more effective treatment regimens and combat drug resistance.

References

- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Carbonic anhydrase IX (CAIX) as a mediator of hypoxia-induced stress response in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]

Methodological & Application

Synthesis Protocol for 2-chloro-N-methylbenzenesulfonamide

Introduction

This document provides a detailed synthesis protocol for 2-chloro-N-methylbenzenesulfonamide, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The synthesis is a two-step process commencing with the chlorosulfonation of chlorobenzene to produce 2-chlorobenzenesulfonyl chloride, which is subsequently reacted with methylamine to yield the final product. This protocol is intended for researchers, scientists, and drug development professionals.

Overall Reaction Scheme

The synthesis of this compound is achieved through the following two-step reaction:

Step 1: Synthesis of 2-chlorobenzenesulfonyl chloride

Step 2: Synthesis of this compound

Data Presentation

The following table summarizes the key quantitative data for the starting materials, intermediate, and final product. Please note that specific yield and analytical data for this compound are not widely reported in the literature; therefore, the expected yield is an estimate based on similar reactions.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Typical Yield (%) |

| Chlorobenzene | C₆H₅Cl | 112.56 | Liquid | -45 | 132 | N/A |

| 2-chlorobenzenesulfonyl chloride | C₆H₄Cl₂O₂S | 211.07 | Solid | 26-28 | 150-152 @ 12 mmHg | 75-85 |

| Methylamine (40% in H₂O) | CH₅N | 31.06 | Solution | -93 | -6.3 | N/A |

| This compound | C₇H₈ClNO₂S | 205.66 | Solid | Not specified | Not specified | 80-90 (estimated) |

Experimental Protocols

Step 1: Synthesis of 2-chlorobenzenesulfonyl chloride

This procedure is adapted from established methods for the chlorosulfonation of aromatic compounds.

Materials:

-

Chlorobenzene

-

Chlorosulfonic acid

-

Ice

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (3 equivalents) to 0 °C using an ice bath.

-

Slowly add chlorobenzene (1 equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-